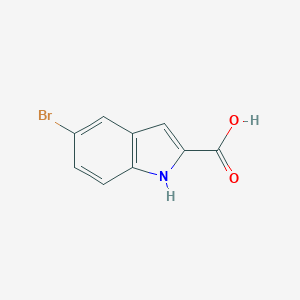

5-Bromoindole-2-carboxylic acid

描述

5-Bromoindole-2-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. This compound is used as a building block in the synthesis of various biochemical compounds and has applications in medicinal chemistry, particularly in the development of inhibitors for specific enzymes and receptors .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoindole-2-carboxylic acid typically involves the bromination of indole-2-carboxylic acid. One common method includes the reaction of ethyl 5-bromoindole-2-carboxylate with sodium hydroxide in a mixture of methanol and water, followed by acidification with hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels during the bromination and subsequent hydrolysis steps .

化学反应分析

Substitution Reactions

The bromine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Key Findings :

- Palladium-catalyzed amination at C6 is highly regioselective due to the directing effect of the carboxylic acid group .

- Electron-withdrawing substituents on aryl boronic acids enhance Suzuki coupling efficiency .

Functional Group Transformations at the Carboxylic Acid

The carboxyl group undergoes derivatization to form esters, amides, and hydrazones.

Esterification

Amide Formation

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HATU, DIPEA | NMP, room temperature | Amide with 5-bromo-1,3-benzothiazol-2-amine | 2% | |

| EDAC, NH₃ | Methanol, 0°C → RT | Methyl ester → primary amide | 80% |

Notable Observations :

- Low yields in HATU-mediated couplings suggest steric hindrance from the indole ring .

- Direct ammonolysis of esters provides high-purity amides .

Reduction

Oxidation

| Reagents | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | Acidic aqueous | Indole ring oxidation to quinoline analogs | Limited synthetic utility |

Hydrazone Formation

Reaction with hydrazines yields bioactive derivatives:

| Hydrazine | Conditions | Product Activity (IC₅₀ vs. VEGFR-2 TK) | Reference |

|---|---|---|---|

| 4-Fluorobenzohydrazide | EtOH, reflux | 3.11 µM | |

| Pyrazine-2-carbohydrazide | EDAC, RT | 5.42 µM |

Structure-Activity Relationship :

- Electron-withdrawing groups (e.g., -F) enhance kinase inhibition by stabilizing ligand-receptor interactions .

Oxadiazole Cyclization

Reaction with hydroxylamine followed by cyclization:

| Starting Material | Reagents | Product | EGFR Inhibition (IC₅₀) |

|---|---|---|---|

| This compound | EDAC, NH₂OH·HCl | 1,3,4-Oxadiazole derivatives (e.g., 3a ) | 4.8–6.1 µM |

Key Insight :

Comparative Reactivity Analysis

| Reaction Type | Rate (Relative to Indole-2-CA) | Rationale |

|---|---|---|

| Bromine substitution | 1.5× faster | Electron-withdrawing -COOH enhances NAS |

| Esterification | 0.8× slower | Steric hindrance at C2 position |

科学研究应用

Medicinal Chemistry

5-Bromoindole-2-carboxylic acid is utilized extensively in the synthesis of biologically active compounds. Its derivatives have shown promise in various therapeutic areas:

- HIV-1 Integrase Inhibitors : Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. These compounds are designed to chelate magnesium ions within the active site of the integrase enzyme, thereby hindering its function. For instance, a derivative demonstrated an impressive IC50 value of 0.13 μM, indicating strong inhibitory activity against integrase .

- Cancer Therapeutics : The compound has been explored for its anti-cancer properties. Novel derivatives have been synthesized that inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, crucial for cancer cell proliferation. Compounds derived from this compound have shown significant antiproliferative effects against various cancer cell lines (A549, HepG2, and MCF-7) .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of various indole derivatives. These derivatives are critical in developing pharmaceuticals due to their diverse biological activities:

- Indole Derivatives : The compound is involved in synthesizing indolyl ethanones and other derivatives that act as inhibitors for enzymes such as indoleamine 2,3-dioxygenase and metalloproteinases (MMPs), which are relevant in treating arthritic diseases .

Material Science

The incorporation of this compound into polymer matrices has been investigated to enhance material properties:

- Polymer Applications : The compound can be integrated into polymers to improve thermal stability and mechanical strength, making it valuable for manufacturing advanced materials .

Agrochemicals

Research into agrochemical applications has also been conducted:

- Pest Control : The potential use of this compound in developing new agrochemical products offers innovative solutions for pest control and crop protection .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

作用机制

The mechanism of action of 5-Bromoindole-2-carboxylic acid varies depending on its application:

Enzyme Inhibition: As an inhibitor of MMP-13, it binds to the active site of the enzyme, preventing it from catalyzing the breakdown of extracellular matrix components.

Anticancer Activity: The hydrazone derivatives of this compound inhibit VEGFR-2 tyrosine kinase, leading to the suppression of angiogenesis and tumor growth.

相似化合物的比较

Indole-2-carboxylic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

5-Chloroindole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

5-Fluoroindole-2-carboxylic acid: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.

Uniqueness: 5-Bromoindole-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in drug development. Its ability to form stable hydrazone derivatives also makes it a valuable compound in medicinal chemistry .

生物活性

5-Bromoindole-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms through which it exerts its effects, especially in cancer and viral infections.

Chemical Structure and Synthesis

This compound (C₉H₆BrNO₂) features an indole backbone with a bromine atom at the 5-position and a carboxylic acid group at the 2-position. This structure is crucial for its biological activity, as it allows for various interactions with biological targets.

The synthesis of this compound typically involves the bromination of indole derivatives followed by carboxylation. Recent studies have focused on creating derivatives of this compound to enhance its pharmacological properties.

Anticancer Properties

One of the most promising applications of this compound is in cancer treatment. Research indicates that derivatives of this compound can act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.

- Mechanism of Action : The compounds derived from this compound have been shown to inhibit EGFR tyrosine kinase activity, leading to decreased cell proliferation in various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The most potent derivative, identified as compound 3a, demonstrated significant antiproliferative activity and induced apoptosis through cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3a | A549 | 5.4 | EGFR Inhibition |

| 3a | HepG2 | 6.1 | EGFR Inhibition |

| 3a | MCF-7 | 4.8 | EGFR Inhibition |

HIV-1 Integrase Inhibition

In addition to anticancer properties, this compound has been explored for its antiviral activity against HIV. Studies have shown that it can inhibit the strand transfer activity of HIV-1 integrase, which is essential for viral replication.

- Binding Interactions : The indole nucleus chelates with magnesium ions in the active site of integrase, facilitating effective binding with viral DNA. A derivative demonstrated an IC50 value of 3.11 µM against integrase activity, indicating strong potential as an antiviral agent .

Case Studies

-

EGFR Inhibition Study :

- Researchers synthesized various derivatives of this compound and evaluated their binding affinity to the EGFR tyrosine kinase domain using molecular docking studies. The results showed that compounds exhibited favorable binding energies compared to known inhibitors like erlotinib, but with reduced hepatotoxicity .

- HIV Integrase Study :

属性

IUPAC Name |

5-bromo-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAULOOYNCJDPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291139 | |

| Record name | 5-Bromoindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7254-19-5 | |

| Record name | 7254-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromoindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these compounds interact with EGFR and what are the downstream effects?

A1: Molecular docking studies suggest that 5-bromoindole-2-carboxylic acid derivatives bind to the tyrosine kinase domain of EGFR. [, ] This binding is thought to inhibit EGFR's kinase activity, preventing downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. [] Specifically, compound 3a has been shown to inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. []

Q2: What is the structural characterization of these compounds?

A2: While specific details might vary depending on the derivative, all compounds are based on the this compound scaffold. This scaffold is further modified with various substituents, such as carbothioamide, oxadiazole, tetrahydro pyridazine-3,6-dione, and triazole groups. [] Structural characterization has been performed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and Mass Spectrometry. []

Q3: What do we know about the structure-activity relationship (SAR) of these compounds?

A3: Research has shown that different substituents on the this compound scaffold significantly influence the binding affinity towards EGFR tyrosine kinase and consequently, their anti-proliferative activity. [] Compounds 3a, 3b, 3f, and 7 exhibited strong binding energies to the EGFR tyrosine kinase domain in silico. [] Among these, compound 3a emerged as a potent inhibitor, demonstrating significant anti-cancer activity against various cancer cell lines (HepG2, A549, and MCF-7). []

Q4: What is the in vitro and in vivo efficacy of these compounds?

A4: In vitro studies using human cancer cell lines (HepG2, A549, and MCF-7) showed that these novel indole derivatives, particularly compound 3a, effectively inhibited cell growth. [] This anti-proliferative effect is attributed to the inhibition of EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. [] Further in vivo studies are needed to validate these findings and assess their efficacy in animal models.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。